molecular formula C4H3N3O4 B1587510 5-nitro-1H-imidazole-2-carboxylic acid CAS No. 351990-51-7

5-nitro-1H-imidazole-2-carboxylic acid

Cat. No. B1587510
M. Wt: 157.08 g/mol
InChI Key: LNPSXTPPQBEISL-UHFFFAOYSA-N
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Description

5-Nitro-1H-imidazole-2-carboxylic acid is a chemical compound with the linear formula C4H3N3O4 . It has a molecular weight of 157.09 . The IUPAC name for this compound is 4-nitro-1H-imidazole-2-carboxylic acid .


Synthesis Analysis

The synthesis of imidazole derivatives has been investigated in various studies . For instance, amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing them with sulfanilamide, sulfamethoxazole, sulfadiazine, Sulfanilic acid, sulfacetamide, and isoniazid .


Molecular Structure Analysis

The molecular structure of 5-nitro-1H-imidazole-2-carboxylic acid can be represented by the InChI code: 1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9) .


Physical And Chemical Properties Analysis

5-Nitro-1H-imidazole-2-carboxylic acid is a solid at room temperature . It has a boiling point of approximately 533.8±42.0°C at 760 mmHg .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Antihypertensive Potential

    • Imidazole derivatives have been evaluated for their antihypertensive potential . For instance, 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo [d] Imidazole have been synthesized and tested for their antihypertensive potential .
  • Chemotherapy

    • High nitrogen-containing heterocyclic compounds, such as imidazoles, have found applications in chemotherapy . Their synthesis has attracted the interest of synthetic and pharmaceutical researchers over the past decades due to their useful applications .
  • Construction of Metal–Organic Frameworks (MOFs)

    • N-heterocyclic carboxylate ligands, like imidazole carboxylates, have been used in the construction of metal–organic frameworks (MOFs) . These MOFs have been researched for their potential in proton conduction .

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-nitro-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSXTPPQBEISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403145
Record name 5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1H-imidazole-2-carboxylic acid

CAS RN

351990-51-7
Record name 5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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